N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide is a tetrahydroquinoline derivative featuring a 4-methoxybenzenesulfonyl group at the N1 position and a phenoxyacetamide moiety at the C6 position.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-10-12-22(13-11-20)32(28,29)26-15-5-6-18-16-19(9-14-23(18)26)25-24(27)17-31-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQZNICRPDAZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The process may include:
Formation of Tetrahydroquinoline: This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
Sulfonylation: The tetrahydroquinoline core is then treated with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Acetylation: Finally, the resulting compound is acetylated using 2-phenoxyacetyl chloride to yield the target molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Substituted derivatives at the sulfonyl or acetyl positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: The compound has shown potential as an antitubulin agent, exhibiting activity against cancer cells by disrupting microtubule formation. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microtubule formation in cells. By binding to tubulin, it inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and associated proteins involved in cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related tetrahydroquinoline derivatives, focusing on substituent effects, synthetic pathways, and biological relevance.
Structural Analogs with Sulfonyl Modifications
Functional Analogs with Phenoxy/Acetamide Groups
Key Research Findings and Implications
Substituent-Driven Bioactivity: The 4-methoxybenzenesulfonyl group is critical for HDAC/NOS inhibition, as seen in . Phenoxyacetamide may mimic natural ligands in opioid or kinase pathways, similar to 4b and 14k .
Synthetic Challenges: Steric bulk of the phenoxy group may reduce coupling efficiency compared to smaller substituents (e.g., thiophene in 68) . Acid-sensitive sulfonyl groups require mild deprotection conditions, as in .
Biological Gaps: No direct data on the target compound’s NOS/HDAC activity exist in the provided evidence. Future studies should prioritize enzymatic assays and receptor binding studies, leveraging protocols from .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide (CAS Number: 946260-33-9) is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- IUPAC Name : N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds in its class have been shown to interact with various biological targets:
- RORγt Inhibition : This compound may exhibit activity as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Matrix Metalloproteinase Modulation : Related compounds have demonstrated the ability to modulate matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-13, which are crucial in extracellular matrix remodeling and inflammation.
Antiinflammatory Properties
Research indicates that derivatives of tetrahydroquinoline can significantly reduce inflammation. For instance, a study highlighted that a related compound effectively treated psoriasis in murine models at lower doses with no observed adverse effects . This suggests that this compound may possess similar anti-inflammatory properties.
Bioavailability Studies
Bioavailability is a critical factor for therapeutic efficacy. Studies on related compounds have shown improved oral bioavailability compared to earlier derivatives. For example, the compound (R)-D4 exhibited bioavailability percentages of 48.1% and 32.9% in mice and rats respectively . While specific bioavailability data for this compound are not available yet, its structural similarities suggest it may also demonstrate favorable bioavailability characteristics.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
